molecular formula C28H25N3O3S B2437498 2-Amino-4-(4-ethylphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893300-26-0

2-Amino-4-(4-ethylphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2437498
CAS RN: 893300-26-0
M. Wt: 483.59
InChI Key: RTIZOJCGEVFHLI-UHFFFAOYSA-N
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Description

2-Amino-4-(4-ethylphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C28H25N3O3S and its molecular weight is 483.59. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-(4-ethylphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(4-ethylphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research on compounds structurally related to 2-Amino-4-(4-ethylphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has primarily focused on their synthesis and evaluation for biological activities. A study by Ahmad et al. (2019) reported the synthesis and monoamine oxidase inhibitory activity of similar compounds, highlighting their potential as selective inhibitors for monoamine oxidase A and B, which are enzymes relevant in neurological disorders. The synthetic methodology involves multistep reactions starting with methyl anthranilate, leading to the formation of pyranobenzothiazines with potential therapeutic applications (Ahmad et al., 2019).

Peculiarities in Multicomponent Synthesis

Lega et al. (2016) described the peculiarities of multicomponent synthesis involving 2-amino-3-R-4-aryl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides, revealing insights into the reaction mechanisms and selectivity based on the nature of active methylene nitriles and arylcarbaldehydes used in the synthesis process. This study underscores the complexity and versatility of the synthetic routes available for producing these compounds, which could be harnessed for developing new pharmaceuticals (Lega et al., 2016).

Antimicrobial Activity

Another significant area of research is the investigation into the antimicrobial properties of benzothiazine derivatives. For instance, Lega et al. (2017) synthesized 4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides via a three-component interaction and evaluated their antibacterial and antifungal activities. These findings suggest that such compounds could serve as the basis for new antimicrobial agents, addressing the urgent need for novel therapeutics against resistant microbial strains (Lega et al., 2017).

properties

IUPAC Name

2-amino-4-(4-ethylphenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-3-19-12-14-20(15-13-19)25-23(16-29)28(30)34-26-22-10-6-7-11-24(22)31(35(32,33)27(25)26)17-21-9-5-4-8-18(21)2/h4-15,25H,3,17,30H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIZOJCGEVFHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-ethylphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

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